molecular formula C5H9N3O2S2 B14179499 5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine CAS No. 922504-51-6

5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine

Cat. No.: B14179499
CAS No.: 922504-51-6
M. Wt: 207.3 g/mol
InChI Key: MQVFMPSYSJEBPA-UHFFFAOYSA-N
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Description

5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine typically involves the reaction of propane-1-sulfonyl chloride with 1,2,4-thiadiazol-3-amine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propane-1-sulfonyl)-1,2,4-thiadiazol-3-amine is unique due to its specific structure, which combines a sulfonyl group with a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

922504-51-6

Molecular Formula

C5H9N3O2S2

Molecular Weight

207.3 g/mol

IUPAC Name

5-propylsulfonyl-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C5H9N3O2S2/c1-2-3-12(9,10)5-7-4(6)8-11-5/h2-3H2,1H3,(H2,6,8)

InChI Key

MQVFMPSYSJEBPA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=NS1)N

Origin of Product

United States

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